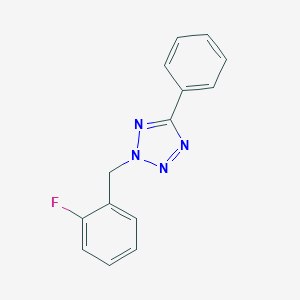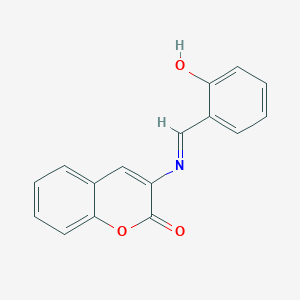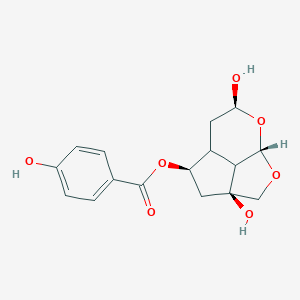
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, also known as BPI, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. It is a small molecule that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various kinases and transcription factors. In vivo, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-tumor effects, neuroprotective effects, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of using 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, including the development of more efficient synthesis methods, the identification of new targets and pathways that are affected by 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione, and the optimization of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione for clinical use. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis. One of the most commonly used methods for synthesizing 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione is through the reaction of 4-bromobenzylamine with indole-2,3-dione in the presence of a palladium catalyst. This method has been found to be efficient and yields high-quality product.
Applications De Recherche Scientifique
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-proliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory effects in animal models of inflammation.
Propriétés
Nom du produit |
1-(4-Benzyl-piperazin-1-ylmethyl)-1H-indole-2,3-dione |
|---|---|
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[(4-benzylpiperazin-1-yl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)23(20(19)25)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Clé InChI |
BMIQFAZFVXOTTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)


